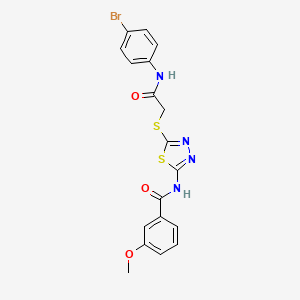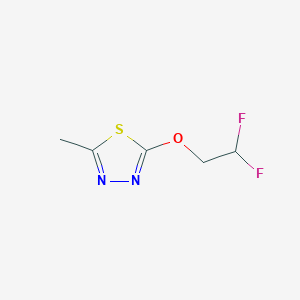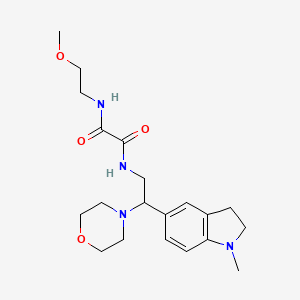![molecular formula C18H20N4O4S B2415526 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide CAS No. 2097866-25-4](/img/structure/B2415526.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Imidazo[1,2-a]pyridines : A study by Starrett et al. (1989) focused on synthesizing imidazo[1,2-a]pyridines substituted at the 3-position, which includes structures similar to the chemical compound . These were explored as potential antiulcer agents with cytoprotective properties in ethanol and HCl models. However, they did not exhibit significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).
Antimicrobial and Antioxidant Activities
Synthesis of Pyridine Derivatives : Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, a class of compounds closely related to the query compound. These compounds showed variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antioxidative Potential of Benzothiazole Derivatives : Cindrić et al. (2019) explored benzothiazole derivatives, similar in structure to the chemical compound , for their antioxidative potential. These compounds were tested for antiproliferative activity in vitro and demonstrated significant antioxidative activity, comparable to reference antioxidants (Cindrić et al., 2019).
Potential Antitumor Agents
Benzothiazole Derivatives as Antitumor Agents : Yoshida et al. (2005) synthesized benzothiazole derivatives, including compounds structurally related to the query compound, demonstrating selective cytotoxicity against tumorigenic cell lines. One derivative showed excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Benzothiazole-Based Topoisomerase II Inhibitors : A study by Pınar et al. (2004) tested benzothiazole derivatives, similar to the query compound, for their inhibitory activity against eukaryotic DNA topoisomerase II. These compounds exhibited significant topoisomerase II inhibitory activity, with some being more active than the reference drug etoposide (Pınar et al., 2004).
Synthesis and Chemical Properties
- Electrochemical Synthesis of Benzothiazoles : Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles, including compounds structurally related to the query compound, through TEMPO-catalyzed electrolytic C–H thiolation. This method provides a novel approach to synthesize benzothiazoles and thiazolopyridines (Qian et al., 2017).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-18-14(5-4-10-20-18)17(23)19-11-12-21-15-6-2-3-7-16(15)22(13-8-9-13)27(21,24)25/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHVHWFDLQNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)



![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2415451.png)

![ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2415454.png)
![(4-bromothiophen-2-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2415455.png)


![5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2415459.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)

![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)